1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One, commonly known as ARS-853, is a small molecule inhibitor specifically designed to target the KRAS G12C mutation commonly found in various cancers [, ]. This mutation involves the substitution of glycine with cysteine at codon 12 in the KRAS gene, leading to uncontrolled cell growth and tumor formation. ARS-853 acts by selectively binding to the inactive GDP-bound form of KRASG12C, preventing its activation and subsequent downstream signaling responsible for tumor growth [, ].
While the abstracts don't provide a detailed molecular structure analysis of ARS-853, they mention its key structural features contributing to its mechanism of action. ARS-853 contains an electrophilic warhead that enables it to form a covalent bond with the cysteine residue at position 12 (Cys12) in the KRASG12C mutant [, ]. This covalent interaction traps KRASG12C in its inactive GDP-bound state, effectively inhibiting its oncogenic activity [, ].
The primary chemical reaction involving ARS-853 is the covalent modification of the Cys12 residue in KRASG12C [, ]. This reaction proceeds through a Michael addition mechanism, where the C=C bond of ARS-853 is activated by a water molecule and Lys16 within the KRASG12C binding site. This activation facilitates the nucleophilic attack of the Cys12 thiol group on the activated C=C bond, resulting in the formation of a stable covalent bond [].
ARS-853 operates through a unique reactivity-driven mechanism to achieve potent and selective inhibition of KRASG12C [, , ]. While its reversible binding affinity to KRASG12C is relatively weak, the compound exhibits a fast rate of covalent bond formation with the Cys12 residue []. This suggests that the initial reversible binding event primarily serves to properly orient the electrophilic warhead of ARS-853 within the KRASG12C binding pocket, facilitating the subsequent irreversible covalent modification []. This mechanism, resembling mechanism-based or suicide enzyme inhibition, explains the high selectivity of ARS-853 for KRASG12C over other cellular cysteines and its potent inhibitory activity despite its weak reversible binding [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9